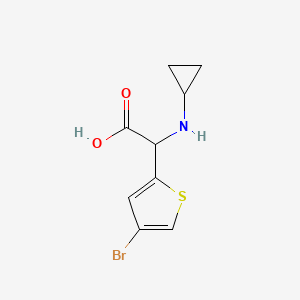![molecular formula C19H23BrClNO B1374554 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220016-31-8](/img/structure/B1374554.png)
4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a complex organic compound that features a piperidine ring substituted with a 3-bromo-1,1’-biphenyl moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves multiple steps:
Ether Formation: The brominated biphenyl is then reacted with ethylene oxide in the presence of a base to form the ethoxy derivative.
Piperidine Substitution: The ethoxy derivative is subsequently reacted with piperidine under basic conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the biphenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the biphenyl moiety or the piperidine ring.
Coupling Reactions: The biphenyl moiety can engage in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Scientific Research Applications
4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s biphenyl moiety makes it suitable for use in the development of organic electronic materials.
Biological Studies: It can serve as a probe in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
- 4-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
- 4-{2-[(3-Methyl[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Uniqueness
4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific halogen bonding interactions, which are not possible with other substituents like chlorine or methyl groups.
Properties
IUPAC Name |
4-[2-(2-bromo-4-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUXUNPLLMHQDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-31-8 |
Source


|
| Record name | Piperidine, 4-[2-[(3-bromo[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)





amine](/img/structure/B1374483.png)


![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)


![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)
